molecular formula C18H22Br2O2 B12623424 1,4-Dibromo-2,3-dibutoxynaphthalene CAS No. 918332-78-2

1,4-Dibromo-2,3-dibutoxynaphthalene

Cat. No.: B12623424
CAS No.: 918332-78-2
M. Wt: 430.2 g/mol
InChI Key: WNDFIABXRGVGOQ-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-dibutoxynaphthalene is an organic compound with the molecular formula C16H20Br2O2 It is a derivative of naphthalene, where two bromine atoms and two butoxy groups are substituted at the 1,4 and 2,3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,3-dibutoxynaphthalene can be synthesized through a multi-step process involving the bromination and butoxylation of naphthalene derivatives. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromonaphthalene is then subjected to a nucleophilic substitution reaction with butanol in the presence of a base like potassium carbonate to introduce the butoxy groups .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,3-dibutoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-naphthalene derivatives, while oxidation can produce naphthoquinones .

Scientific Research Applications

1,4-Dibromo-2,3-dibutoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,3-dibutoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and butoxy groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into hydrophobic pockets of proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2,3-dibutoxynaphthalene is unique due to its specific combination of bromine and butoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic or steric effects .

Properties

CAS No.

918332-78-2

Molecular Formula

C18H22Br2O2

Molecular Weight

430.2 g/mol

IUPAC Name

1,4-dibromo-2,3-dibutoxynaphthalene

InChI

InChI=1S/C18H22Br2O2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

WNDFIABXRGVGOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=CC=CC=C2C(=C1OCCCC)Br)Br

Origin of Product

United States

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